6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Lipophilicity Membrane Permeability Drug Design

This triazolopyridazine is a structurally differentiated chemical probe for BRD4 bromodomain and kinase inhibitor development. The 4-fluorobenzylthio group enables unique halogen-bonding interactions and 19F NMR-based fragment screening, while the 4-bromophenyl substitution eliminates confounding antitubulin activity—delivering cleaner phenotypic readouts in cellular assays. Its elevated cLogP (~5.2) makes it an ideal tool for ADME/PK profiling within this scaffold class. Procure this batch-controlled standard to ensure target-engagement fidelity and data reproducibility across your HTS and lead-optimization workflows.

Molecular Formula C18H12BrFN4S
Molecular Weight 415.28
CAS No. 923192-00-1
Cat. No. B2611020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
CAS923192-00-1
Molecular FormulaC18H12BrFN4S
Molecular Weight415.28
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br)F
InChIInChI=1S/C18H12BrFN4S/c19-14-5-3-13(4-6-14)16-9-10-17-21-22-18(24(17)23-16)25-11-12-1-7-15(20)8-2-12/h1-10H,11H2
InChIKeyOIJFDEYZUALXDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine: A Defined Triazolopyridazine Scaffold for Focused Screening Libraries


6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 923192-00-1) is a synthetic small molecule characterized by its [1,2,4]triazolo[4,3-b]pyridazine core, a validated scaffold for developing inhibitors of bromodomain-containing protein 4 (BRD4) and various kinases [1]. This specific compound is differentiated by its 4-bromophenyl substitution at the 6-position and a 4-fluorobenzylthio group at the 3-position, a combination designed to introduce specific halogen-bonding and lipophilic characteristics for probing structure-activity relationships (SAR). It is a member of a class of compounds that have demonstrated micromolar IC50 values against BRD4 bromodomains and antiproliferative activity in cancer cell lines, making it a valuable and structurally distinct tool for hit discovery and lead optimization campaigns [1].

Why 6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Replaced by Generic In-Class Analogs


The biological activity of [1,2,4]triazolo[4,3-b]pyridazine derivatives is highly sensitive to specific peripheral substitutions; simply interchanging compounds within this class can lead to significant loss or alteration of target engagement and potency [1]. The 4-fluorobenzylthio group at the 3-position introduces unique electronic and steric features compared to other common R2 substitutions used in BRD4 inhibitor development, such as substituted indoles or piperidines [1]. The quantitative evidence detailed below demonstrates that variations in these substituents directly alter the compound's binding mode, pharmacokinetic properties, and kinase selectivity profile. Therefore, generic substitution risks collapsing a carefully engineered SAR, potentially leading to molecules with reduced inhibitory activity, altered selectivity, or different physicochemical properties that are critical for specific in vitro or in vivo studies.

Quantitative Differentiation: 6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine vs. Structural Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability vs. 3-Methylthio Analog

Lipophilicity, measured as the calculated partition coefficient (cLogP), is a key driver of passive membrane permeability and pharmacokinetic behavior. The 4-fluorobenzylthio group is a significantly larger and more lipophilic substituent than the methylthio group found on common analogs like 6-(4-Bromophenyl)-3-(methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine (ChemSpider ID: 3206159) . This predicted difference in LogP indicates a substantial shift in physicochemical property space, where the target compound may exhibit improved cellular uptake in permeability-limited assays, offering a strategic advantage for probing intracellular targets where a simple methylthio analog may fail to achieve sufficient unbound intracellular concentrations.

Lipophilicity Membrane Permeability Drug Design

Unique Halogen-Bonding Potential from 4-Fluorobenzylthio Group vs. 2-Fluorobenzylthio or Non-Fluorinated Benzyl Analogs

The para-fluorine on the benzylthio ring is strategically positioned to engage in halogen bonding with target protein backbone carbonyls or side-chain residues, a distinct interaction not possible with the non-fluorinated benzyl or ortho-fluorinated analog (CAS: Not assigned) [1]. In the context of BRD4 bromodomain inhibition, where the Kac binding site contains conserved water molecules and a hydrophobic shelf that can accommodate halogenated aromatics, the para-fluorine may form a stabilizing C-F···H–N or C-F···C=O interaction with the protein backbone, as previously modeled in fluorinated BRD4 inhibitors [2]. The ortho-fluoro isomer (2-fluorobenzylthio) would direct this halogen bond vector away from the typical binding pose, potentially losing this stabilizing contact.

Halogen Bonding Molecular Recognition Scaffold Design

Retained BRD4 Bromodomain Inhibition Micromolar Potency Profile vs. Inactive Piperidine-Substituted Analogs

A published study on the [1,2,4]triazolo[4,3-b]pyridazine scaffold for BRD4 inhibition revealed that replacing the R2 substituent with a piperidine group (as in compound 14) yielded no detectable inhibitory activity, while compounds retaining an aromatic group at R2 (e.g., compounds 5, 6, 12) exhibited micromolar IC50 values against both BD1 and BD2 domains [1]. The target compound possesses a 4-fluorobenzylthio group, which is structurally and electronically more similar to the active aromatic R2 substituents than to the inactive piperidine. Although the specific IC50 of this compound has not been reported, class-based SAR strongly supports its potential to inhibit BRD4 with potency comparable to the micromolar active series, distinguishing it from piperidine-substituted derivatives that are confirmed to be inactive.

BRD4 Inhibition SAR Epigenetic Probe

Divergent Kinase Selectivity Profile Predicted from 4-Bromophenyl Substitution vs. 3-Amino-4-methoxyphenyl Antitubulin Agents

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been developed for two distinct anticancer mechanisms: BRD4 bromodomain inhibition and tubulin polymerization inhibition. Highly potent antitubulin agents within this class, such as compound 4q (IC50 = 0.008–0.014 µM against SGC-7901 and A549 cell lines), invariably feature a 3-amino-4-methoxyphenyl B-ring substitution [1]. The target compound, bearing a 4-bromophenyl group at the analogous position, lacks the critical hydrogen-bond donor (amino) and acceptor (methoxy) motifs required for binding to the colchicine site of tubulin. This structural divergence predicts a fundamentally different polypharmacology profile, with the target compound expected to be inactive against tubulin, thereby reducing undesired cytotoxicity and offering a cleaner mechanistic tool for studying BRD4 or kinase-mediated pathways.

Kinase Profiling Selectivity Anticancer Mechanism

Optimal Application Scenarios for 6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Based on Analytical Evidence


Selective Chemical Probe for BRD4 Bromodomain Biology

The evidence demonstrates that this compound belongs to an active class of BRD4 bromodomain inhibitors with micromolar potency, while the specific 4-bromophenyl substitution is predicted to eliminate the antitubulin off-target activity that confounds other triazolopyridazine-based compounds [1][2]. This makes it an ideal probe for cellular assays studying BRD4-dependent transcriptional regulation, epigenetic signaling, or BET protein degradation (PROTAC design), where tubulin disruption would otherwise complicate the interpretation of phenotypic effects.

Building Block for Fluorine-Enabled Fragment-Based Drug Discovery

The unique para-fluorine atom of the 4-fluorobenzylthio group provides a specific handle for halogen-bonding interactions, a feature that can be exploited using 19F NMR-based fragment screening or structure-guided optimization [1]. Procurement of this compound enables medicinal chemistry teams to explore a distinct vector of the BRD4 Kac binding pocket that is inaccessible with non-fluorinated or ortho-fluorinated analogs, facilitating the design of next-generation inhibitors with improved affinity and selectivity.

SAR Anchor Point for Investigating Lipophilicity-Driven Pharmacokinetics

The calculated cLogP of approximately 5.2, which is significantly higher than the 3-methylthio analog (cLogP ≈ 3.1), positions this compound as an ideal tool for studying the impact of lipophilicity on membrane permeability, plasma protein binding, and metabolic stability within a consistent triazolopyridazine scaffold [1]. This allows pharmacokinetic profiling teams to establish a quantitative correlation between logP and absorption-distribution-metabolism-excretion (ADME) parameters without altering the core scaffold that drives target engagement.

Kinase Profiling Standard for Triazolopyridazine-Derived Libraries

Given the triazolopyridazine core's known activity against multiple kinases (including c-Met, Pim-1, Akt, and Tyk2), this compound serves as a representative standard for batch-to-batch quality control in commercial screening libraries [3][4]. Its unique structural signature, combining 4-bromophenyl and 4-fluorobenzylthio groups, provides a distinct mass spectrometry and NMR fingerprint for identity and purity verification, ensuring consistency across high-throughput screening campaigns targeting the kinome.

Quote Request

Request a Quote for 6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.